tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a cyclopropyl ring with a 3-oxopropyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring and the 3-oxopropyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of potential pharmaceutical agents. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(tert-butoxycarbonyl)carbamate
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate stands out due to its combination of a cyclopropyl ring and a 3-oxopropyl group, which imparts unique reactivity and stability. This makes it more versatile in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDUKUJBWXQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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